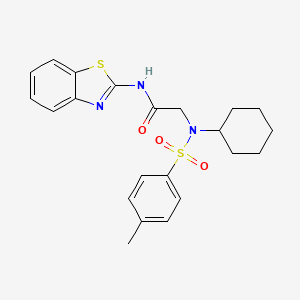![molecular formula C24H18ClNO3 B15028907 (4Z)-4-{2-[(4-chlorobenzyl)oxy]benzylidene}-3-(4-methylphenyl)-1,2-oxazol-5(4H)-one](/img/structure/B15028907.png)
(4Z)-4-{2-[(4-chlorobenzyl)oxy]benzylidene}-3-(4-methylphenyl)-1,2-oxazol-5(4H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4Z)-4-({2-[(4-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-3-(4-METHYLPHENYL)-4,5-DIHYDRO-1,2-OXAZOL-5-ONE is a synthetic organic compound that belongs to the class of oxazoles This compound is characterized by its complex structure, which includes a chlorophenyl group, a methoxyphenyl group, and a methylphenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-4-({2-[(4-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-3-(4-METHYLPHENYL)-4,5-DIHYDRO-1,2-OXAZOL-5-ONE typically involves a multi-step process. One common method includes the following steps:
Formation of the oxazole ring: This can be achieved through the cyclization of an appropriate precursor, such as an α-haloketone and a nitrile, under basic conditions.
Introduction of the chlorophenyl and methoxyphenyl groups: This step involves the use of Grignard reagents or organolithium reagents to introduce the desired substituents onto the oxazole ring.
Formation of the methylidene group: This can be accomplished through a Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired double bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
化学反应分析
Types of Reactions
(4Z)-4-({2-[(4-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-3-(4-METHYLPHENYL)-4,5-DIHYDRO-1,2-OXAZOL-5-ONE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one of the substituents is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, reduction may yield alcohols or amines, and substitution may yield various substituted derivatives.
科学研究应用
Chemistry
In chemistry, (4Z)-4-({2-[(4-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-3-(4-METHYLPHENYL)-4,5-DIHYDRO-1,2-OXAZOL-5-ONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biology, this compound is studied for its potential biological activities. It may exhibit properties such as antimicrobial, antifungal, or anticancer activities, making it a candidate for drug development and other biomedical applications.
Medicine
In medicine, the compound’s potential therapeutic effects are of interest. Researchers investigate its mechanism of action, efficacy, and safety in various disease models to determine its potential as a pharmaceutical agent.
Industry
In industry, (4Z)-4-({2-[(4-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-3-(4-METHYLPHENYL)-4,5-DIHYDRO-1,2-OXAZOL-5-ONE may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
作用机制
The mechanism of action of (4Z)-4-({2-[(4-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-3-(4-METHYLPHENYL)-4,5-DIHYDRO-1,2-OXAZOL-5-ONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
- (4Z)-4-({2-[(4-BROMOPHENYL)METHOXY]PHENYL}METHYLIDENE)-3-(4-METHYLPHENYL)-4,5-DIHYDRO-1,2-OXAZOL-5-ONE
- (4Z)-4-({2-[(4-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-3-(4-METHYLPHENYL)-4,5-DIHYDRO-1,2-OXAZOL-5-ONE
- (4Z)-4-({2-[(4-METHYLPHENYL)METHOXY]PHENYL}METHYLIDENE)-3-(4-METHYLPHENYL)-4,5-DIHYDRO-1,2-OXAZOL-5-ONE
Uniqueness
The uniqueness of (4Z)-4-({2-[(4-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-3-(4-METHYLPHENYL)-4,5-DIHYDRO-1,2-OXAZOL-5-ONE lies in its specific substituents and their arrangement. The presence of the chlorophenyl group, methoxyphenyl group, and methylphenyl group imparts distinct chemical properties, such as reactivity and stability, which may differ from those of similar compounds. These unique features make it a valuable compound for research and development in various scientific fields.
属性
分子式 |
C24H18ClNO3 |
|---|---|
分子量 |
403.9 g/mol |
IUPAC 名称 |
(4Z)-4-[[2-[(4-chlorophenyl)methoxy]phenyl]methylidene]-3-(4-methylphenyl)-1,2-oxazol-5-one |
InChI |
InChI=1S/C24H18ClNO3/c1-16-6-10-18(11-7-16)23-21(24(27)29-26-23)14-19-4-2-3-5-22(19)28-15-17-8-12-20(25)13-9-17/h2-14H,15H2,1H3/b21-14- |
InChI 键 |
RZZUEOKHZNCNBD-STZFKDTASA-N |
手性 SMILES |
CC1=CC=C(C=C1)C\2=NOC(=O)/C2=C\C3=CC=CC=C3OCC4=CC=C(C=C4)Cl |
规范 SMILES |
CC1=CC=C(C=C1)C2=NOC(=O)C2=CC3=CC=CC=C3OCC4=CC=C(C=C4)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(4-Carboxyheptanoyl)amino]benzoic acid](/img/structure/B15028826.png)
![5-[(4-Bromo-2-methylphenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B15028832.png)
![(5E)-3-[(4-bromophenyl)methyl]-5-[(3-ethoxy-2-hydroxyphenyl)methylidene]imidazolidine-2,4-dione](/img/structure/B15028837.png)
![3-{[(4Z)-4-{[(4-methylphenyl)sulfonyl]imino}-1-oxo-1,4-dihydronaphthalen-2-yl]amino}benzoic acid](/img/structure/B15028843.png)
![(5Z)-2-(3,4-dimethoxyphenyl)-5-{[5-(4-fluorophenyl)furan-2-yl]methylidene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B15028846.png)
![2-[(5Z)-5-[1-[2-(4-methylanilino)-2-oxoethyl]-2-oxoindol-3-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B15028851.png)
![2-(4-Chloro-2-methylphenoxy)-1-[4-(2-fluorophenyl)piperazin-1-yl]propan-1-one](/img/structure/B15028853.png)
![methyl 4-[3-(4-ethoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B15028864.png)
![5-{2-[(2-Chlorophenyl)carbonyl]hydrazinyl}-2-ethyl-5-oxopentanoic acid](/img/structure/B15028876.png)
![Isobutyl 8-methyl-4-oxo-6-[(E)-2-phenylethenyl]-3,4-dihydro-2H,6H-pyrimido[2,1-B][1,3]thiazine-7-carboxylate](/img/structure/B15028883.png)

![7-benzyl-4-hydroxy-1-(2-phenylethyl)-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidin-2(1H)-one](/img/structure/B15028901.png)
![2-bromo-6-methoxy-4-{(Z)-[2-(2-methoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}phenyl acetate](/img/structure/B15028905.png)
![2-Amino-4-{3-chloro-5-ethoxy-4-[(2-fluorophenyl)methoxy]phenyl}-7-hydroxy-4H-chromene-3-carbonitrile](/img/structure/B15028916.png)
